molecular formula CuSc B14735500 Copper;scandium CAS No. 12019-20-4

Copper;scandium

Cat. No.: B14735500
CAS No.: 12019-20-4
M. Wt: 108.50 g/mol
InChI Key: NZOBMQKUUTZNND-UHFFFAOYSA-N
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Description

Overview of Intermetallic Compounds in Materials Science

Intermetallic compounds are a class of materials that have garnered considerable attention due to their distinct properties and potential for various applications. numberanalytics.com They are defined as compounds formed between at least two metallic elements, featuring a specific stoichiometry and crystal structure. numberanalytics.com This ordered nature leads to a range of desirable properties, including high-temperature strength, resistance to corrosion, and specific magnetic behaviors. numberanalytics.com

The study of intermetallics dates back to the early 20th century, with significant advancements made in the 1930s with the discovery of their ordered structures. numberanalytics.com These materials are crucial in the development of advanced technologies, finding use in high-temperature alloys for aerospace applications, magnetic materials, and shape memory alloys. openaccessjournals.comnumberanalytics.com Their mechanical properties can include high strength and hardness, though often accompanied by brittleness at room temperature. numberanalytics.comwikipedia.org

Intermetallic compounds can be classified based on their crystal structure and composition. numberanalytics.com Common types include Laves phases, B2 phases (with a CsCl-type crystal structure), and trialuminides. numberanalytics.com The fixed stoichiometry of these compounds is essential for maintaining their unique properties. openaccessjournals.com

Significance of Copper-Scandium Intermetallic Systems in Advanced Materials Research

The copper-scandium (Cu-Sc) system is of particular interest in advanced materials research due to the potential for developing high-performance copper alloys. The addition of scandium to copper can lead to significant improvements in mechanical properties and thermal stability. researchgate.net Research into Cu-Sc alloys is driven by the need for materials that combine high strength with good electrical and thermal conductivity, making them suitable for applications in the electrical and automotive industries. dntb.gov.ua

The Cu-Sc phase diagram reveals the existence of three primary intermetallic compounds: Cu₄Sc, Cu₂Sc, and CuSc. researchgate.netresearchgate.net These compounds play a crucial role in the properties of Cu-Sc alloys. For instance, the precipitation of the Cu₄Sc phase is responsible for the hardening of the material in alloys with low scandium content. researchgate.netresearchgate.net This precipitation hardening mechanism allows for the enhancement of both mechanical strength and conductivity. dntb.gov.ua

Historical Context of Academic Research on Cu-Sc Compounds

Academic research into the copper-scandium system has evolved over several decades, with early investigations focusing on establishing the fundamental phase relationships. The work of Savitskii et al. in 1970 and Markiv et al. in 1978 provided initial versions of the Cu-Sc phase diagram, though there were some discrepancies between their findings. cmu.edu A key point of contention was the melting behavior of the Cu₂Sc compound, with one study reporting a peritectic formation and the other a congruent melting point. cmu.edu

Subsequent research aimed to resolve these inconsistencies and provide a more accurate and thermodynamically consistent understanding of the system. The alloying behavior of scandium was compared to that of yttrium and gadolinium to help clarify the phase diagram. cmu.edu In 1984, Watanabe and Kleppa conducted calorimetric studies to determine the enthalpies of formation for the congruently melting phases Cu₄Sc, Cu₂Sc, and CuSc. cmu.edu

More recent research has utilized computational methods, such as the CALPHAD (Calculation of Phase Diagrams) method, to perform thermodynamic assessments of the Cu-Sc system. researchgate.net These computational studies, combined with experimental data, have led to a more refined and self-consistent set of model parameters for the Gibbs energy of the various phases. researchgate.netresearchgate.net First-principles quantum chemical calculations have also been used to investigate the thermodynamic and mechanical properties of the intermetallic phases, providing deeper insights into their stability and behavior. worldscientific.comworldscientific.com

Interactive Data Tables

Below are interactive data tables summarizing the crystal structures and thermodynamic properties of the copper-scandium intermetallic compounds.

Crystal Structures of Copper-Scandium Intermetallic Compounds

CompoundCrystal SystemSpace GroupPrototype
Cu₄ScCubicFm-3m-
Cu₂ScTetragonalI4/mmmMoSi₂
CuScCubicPm-3mCsCl

Thermodynamic Properties of Copper-Scandium Intermetallic Compounds

CompoundEnthalpy of Formation (kJ/mol)Melting BehaviorMelting/Formation Temperature (°C)
Cu₄Sc-23.0 ± 1.5Congruent-
Cu₂Sc-31.9 ± 1.2Congruent990
CuSc-34.8 ± 1.3Congruent-

Properties

CAS No.

12019-20-4

Molecular Formula

CuSc

Molecular Weight

108.50 g/mol

IUPAC Name

copper;scandium

InChI

InChI=1S/Cu.Sc

InChI Key

NZOBMQKUUTZNND-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Cu]

Origin of Product

United States

Phase Equilibria and Phase Diagram Analysis of the Cu Sc System

Experimental Determination and Evaluation of the Cu-Sc Phase Diagram

Experimental studies have been crucial in defining the phase boundaries and invariant points of the Cu-Sc system. These investigations have primarily involved techniques such as differential thermal analysis (DTA), X-ray diffraction (XRD), and metallography to identify the phases present and their transformation temperatures.

The liquidus and solidus lines in a phase diagram define the temperatures at which an alloy begins to solidify upon cooling and completes solidification, respectively lucasmilhaupt.comimim.plconfer.czresearchgate.net. In the Cu-Sc system, these boundaries have been determined through experimental analysis. However, a lack of extensive experimental data points for the liquidus in the regions of L/L + Cu2Sc, Cu2Sc + L/L, and L/L + (Sc) has been noted cmu.edu. Thermodynamic analysis has been employed to estimate these phase boundaries where experimental data is sparse cmu.edu.

Invariant reactions are transformations in a phase diagram where three phases are in equilibrium at a specific temperature and composition princeton.educhegg.comyoutube.comresearchgate.net. The Cu-Sc system features several invariant reactions, including eutectic and peritectic transformations.

Experimental studies have identified multiple eutectic points in the Cu-Sc system. One investigation reported the presence of four eutectics:

Cu-Cu4Sc at 860 °C and 11 at.% Sc

Cu4Sc-Cu2Sc at 870 °C and ~32 at.% Sc

Cu2Sc-CuSc at 890 °C and 39 at.% Sc

CuSc-(αSc) at 900 °C and ~71 at.% Sc cmu.edu

A point of contention in the experimental data has been the melting behavior of the Cu2Sc intermetallic compound. One study reported its peritectic formation at 890 °C, while another suggested its congruent formation at 990 °C, accompanied by a Cu2Sc-CuSc eutectic at 890 °C cmu.edu. Later assessments, considering the alloying behavior of copper with rare earths, have tended to accept Cu2Sc as a congruently melting phase cmu.edu.

The following table summarizes the key invariant reactions in the Cu-Sc system as determined by thermodynamic assessments that reconcile various experimental findings.

ReactionTemperature (°C)Composition (at.% Sc)Phases in Equilibrium
Eutectic864.511.07Liquid ↔ (Cu) + Cu4Sc
Eutectic876.629.38Liquid ↔ Cu4Sc + Cu2Sc
Peritectic889.233.22Liquid + CuSc ↔ Cu2Sc
Eutectic874.869.77Liquid ↔ CuSc + (αSc)
Peritectoid1335.088.87Liquid + (βSc) ↔ (αSc)

Data sourced from thermodynamic modeling incorporating experimental results. computherm.com

The extent to which scandium can dissolve in solid copper to form a solid solution has been experimentally determined. Early work based on hardness measurements on alloys with varying scandium compositions established the solid solubility of Sc in Cu between 600 °C and 865 °C cmu.edu. The maximum solid solubility was found to be approximately 0.5 at.% Sc (which corresponds to about 0.35 wt.% Sc) at the eutectic temperature of 865 °C cmu.eduresearchgate.netresearchgate.netmdpi.com. This limited solubility decreases with decreasing temperature, which is a prerequisite for precipitation hardening in Cu-Sc alloys researchgate.netresearchgate.net.

The following table presents the experimentally determined solid solubility of scandium in copper at various temperatures.

Temperature (°C)Solid Solubility of Sc in Cu (at.%)
865~0.5
800~0.3
700~0.15
600~0.05

Data based on hardness measurements. cmu.edu

Thermodynamic Modeling of the Cu-Sc System

Thermodynamic modeling plays a crucial role in understanding and predicting the phase behavior of alloy systems, especially when experimental data is conflicting or incomplete.

The CALPHAD methodology is a powerful computational approach used to assess thermodynamic data and phase diagrams of multicomponent systems onera.frthermocalc.comumich.edu. For the Cu-Sc system, the CALPHAD approach has been utilized to develop a self-consistent thermodynamic database researchgate.netresearchgate.net. This involves modeling the Gibbs free energy of each individual phase in the system. The model parameters are optimized by fitting them to available experimental data, such as phase equilibria and thermochemical properties researchgate.net. This process helps to resolve discrepancies in experimental results and allows for the calculation of the phase diagram over a wide range of temperatures and compositions researchgate.net.

The enthalpy of formation is a key thermodynamic property that indicates the stability of a compound osti.gov. For the Cu-Sc intermetallic compounds (Cu4Sc, Cu2Sc, and CuSc), the enthalpy of formation has been determined both experimentally, primarily through calorimetry, and theoretically using models such as the Miedema model cmu.eduaip.org.

Experimental calorimetric studies have provided values for the enthalpies of formation of the congruently melting phases Cu4Sc, Cu2Sc, and CuSc cmu.edu. These experimental values are considered crucial for the thermodynamic assessment of the system. Comparisons between experimental data and theoretical calculations, such as those from the Miedema model, show some discrepancies, with the Miedema estimates often being more exothermic cmu.edu. Thermodynamic modeling using the CALPHAD approach aims to reconcile these differences and provide a consistent set of thermodynamic properties cmu.edu.

The table below compares the experimental and calculated enthalpy of formation values for the Cu-Sc intermetallic compounds.

PhaseExperimental Enthalpy of Formation (kJ/mol)Calculated (Thermodynamic Modeling) (kJ/mol)Calculated (Miedema Model) (kJ/mol)
Cu4Sc-14.0-13.6-22.1
Cu2Sc-17.4-8.4-33.3
CuSc-20.9-20.8-35.6

Standard states are pure solid Cu and pure solid αSc. cmu.edu

Integral Gibbs Energy Functions and Activities of Components in Cu-Sc Alloys

The thermodynamic properties of the Copper-Scandium (Cu-Sc) system, particularly the integral Gibbs energy and the activities of its components, are fundamental to understanding phase equilibria and predicting alloy behavior. Thermodynamic assessments, often employing the CALPHAD (CALculation of PHAse Diagrams) method, have been utilized to model the Gibbs energy of individual phases within the Cu-Sc system researchgate.netresearchgate.netiaea.org. These models are developed by fitting experimental data, such as phase boundaries and thermochemical measurements, to create a self-consistent thermodynamic database researchgate.net.

The enthalpies of formation for the congruently melting phases Cu₄Sc, Cu₂Sc, and CuSc have been determined calorimetrically and are essential for deriving the Gibbs energy functions. These experimental values provide a foundation for thermodynamic modeling.

Table 1: Enthalpies of Formation of Cu-Sc Intermetallic Compounds

Compound Enthalpy of Formation (kJ/mol) [Calorimetry]
Cu₄Sc -28.9 ± 1.2
Cu₂Sc -36.6 ± 1.4
CuSc -35.1 ± 1.6

Source: Data from cmu.edu

The activity of copper and scandium in the liquid alloys provides insight into the deviation from ideal solution behavior. In the Cu-Sc system, the activities of the components show significant negative deviations from Raoult's law, indicating a strong attractive interaction between copper and scandium atoms in the melt researchgate.netresearchgate.net. This strong interaction is consistent with the exothermic enthalpies of mixing and the formation of stable intermetallic compounds researchgate.net. Thermodynamic simulations have been performed to determine the activities of copper and scandium across a wide range of compositions and temperatures, which are crucial for predicting reactions and phase transformations researchgate.net.

Theoretical Prediction of Phase Stability and Transformation Pathways

Theoretical predictions of phase stability and transformation pathways in the Cu-Sc system are primarily achieved through thermodynamic calculations based on the Gibbs energy functions of the respective phases. The CALPHAD methodology is a powerful tool for this purpose, enabling the calculation of phase diagrams that depict the stable phase regions as a function of temperature and composition researchgate.netresearchgate.net. By comparing the Gibbs free energies of all possible phases, the equilibrium state of the alloy at any given condition can be determined.

The calculated phase diagram for the Cu-Sc system predicts the stability of three intermetallic compounds: Cu₄Sc, Cu₂Sc, and CuSc researchgate.net. The diagram also outlines the liquidus and solidus lines, eutectic and peritectic reactions, and solid solubility limits. For instance, the transformation pathway upon cooling a liquid alloy of a specific composition can be traced on the phase diagram, predicting the sequence of phase formation (e.g., primary solidification of one phase followed by a eutectic or peritectic reaction).

First-principles calculations, based on density functional theory (DFT), represent another powerful theoretical approach for predicting phase stability aps.orgosti.govunileoben.ac.at. These quantum mechanical calculations can determine the formation enthalpy of various crystal structures, both known and hypothetical, at 0 K. By comparing the formation enthalpies of different phases, their relative stability can be assessed. While specific comprehensive DFT studies on the transformation pathways in the Cu-Sc system are not widely reported in the cited literature, this method has been successfully applied to other copper-based alloys to provide an atomic-level understanding of thermodynamic quantities and phase stability aps.orgresearchgate.net. Such calculations can complement CALPHAD models by providing accurate data for the formation energies of intermetallic compounds, thereby refining the thermodynamic database and improving the accuracy of phase diagram predictions.

Investigation of Metastable Phases and Non-Equilibrium Processing Effects

Non-equilibrium processing techniques, such as rapid solidification, can lead to the formation of metastable phases not present in the equilibrium phase diagram. These techniques suppress the diffusion-controlled processes required for the formation of equilibrium phases, resulting in novel microstructures with potentially enhanced properties nasa.govosti.gov.

In the Cu-Sc system, rapid quenching from the liquid state can extend the solid solubility of scandium in copper beyond its equilibrium limit researchgate.net. This supersaturated solid solution is a metastable phase that can be subsequently heat-treated (aged) to precipitate fine, coherent intermetallic particles, typically Cu₄Sc researchgate.net. This process of precipitation hardening is a key strengthening mechanism for dilute Cu-Sc alloys researchgate.netmdpi.com.

Theoretical calculations can be used to predict the formation of metastable phases. By suspending the stable phases in thermodynamic calculations, a metastable phase diagram can be constructed researchgate.net. For the Cu-Sc system, a calculated metastable phase diagram shows the phase boundaries involving supercooled liquid and terminal solid solutions, providing a guide for understanding phase formation under non-equilibrium conditions researchgate.net.

The effects of non-equilibrium processing are also evident in the influence of mechanical deformation on phase transformations. Cold working prior to aging can introduce a high density of dislocations and other defects, which act as heterogeneous nucleation sites for precipitates mdpi.com. This can refine the size and distribution of the strengthening precipitates and shift the precipitation process to lower temperatures mdpi.com. Studies on Cu-Sc alloys have shown that cold deformation significantly influences the precipitation kinetics during subsequent aging treatments mdpi.com. Similarly, studies on other alloy systems demonstrate that high cooling rates, such as those achieved in additive manufacturing, can lead to significant solute trapping and the formation of non-equilibrium phases osti.gov. The solidification behavior under rapid cooling can lead to dendritic or even seaweed-like microstructures, as observed in analogous Al-Sc systems, which differ significantly from the structures formed under near-equilibrium conditions purdue.edu.

Crystal Structures and Crystallography of Copper Scandium Compounds

Overview of Stoichiometric Binary Cu-Sc Intermetallic Phases

The Cu-Sc system is characterized by three primary stoichiometric intermetallic compounds: Cu₄Sc, Cu₂Sc, and CuSc. researchgate.netresearchgate.net These phases form at specific atomic percentages of scandium and exhibit unique crystal structures that influence the mechanical and thermodynamic properties of the alloys. worldscientific.com

The Cu₄Sc phase is the most copper-rich intermetallic compound in this binary system. researchgate.net During the artificial annealing of supersaturated Cu-Sc solutions, the Cu₄Sc phase precipitates as a dispersion, which is a key mechanism for the hardening of these alloys. researchgate.net While its existence and role in precipitation strengthening are well-established, detailed experimental reports on its specific crystal structure and lattice parameters are not consistently available in the literature. cmu.edu However, its formation is a critical aspect of the alloy's thermal stability and mechanical strength. worldscientific.com Quantum chemical calculations have been employed to determine its lattice parameters and investigate its properties. worldscientific.com

The Cu₂Sc intermetallic phase is known to crystallize in the tetragonal MoSi₂-type structure. cmu.edu This structure is a common arrangement for intermetallic compounds with a 1:2 stoichiometry. The melting behavior of Cu₂Sc has been a point of some contention, with reports suggesting both peritectic and congruent formation. cmu.edu However, its congruent melting formation at 990 °C is supported by calorimetric studies. cmu.edu The structural arrangement of atoms in the MoSi₂-type lattice contributes to the compound's mechanical properties, such as its shear modulus. worldscientific.com

The CuSc phase crystallizes in the simple cubic CsCl-type structure (space group Pm-3m). researchgate.netresearchgate.netcam.ac.uk In this structure, each scandium atom is surrounded by eight copper atoms at the corners of a cube, and similarly, each copper atom is coordinated by eight scandium atoms. cam.ac.ukyoutube.com This body-centered cubic arrangement is common for binary metallic alloys where the constituent atoms have similar sizes. cam.ac.ukwikipedia.org The CsCl structure is a primitive cubic lattice with a two-atom basis. cam.ac.ukyoutube.com Based on formation energies, the CuSc phase is considered the most stable among the binary Cu-Sc intermetallic compounds. worldscientific.com

Detailed Crystallographic Data and Lattice Parameters of Cu-Sc Phases

The crystallographic data for the intermetallic phases in the copper-scandium system have been determined through experimental measurements and theoretical calculations. These parameters are essential for understanding the atomic arrangement and predicting material properties.

PhaseCrystal SystemStructure TypeSpace GroupLattice Parameters (Å)
Cu₄Sc ---a = 5.25 (calculated) worldscientific.com
Cu₂Sc TetragonalMoSi₂I4/mmma = 3.22, c = 7.74 cmu.edu
CuSc CubicCsClPm-3ma = 3.24 cmu.edu

Note: The crystal structure for Cu₄Sc has not been experimentally reported in detail; the provided lattice parameter is from theoretical calculations. worldscientific.comcmu.edu

Crystal Chemistry and General Structural Trends in Scandium Intermetallic Compounds

Scandium, as the first d-element and a member of the rare earths, exhibits unique crystal chemistry in its intermetallic compounds. srce.hr It acts as a bridge between the rare earth elements and the d-elements. srce.hr From a crystal-chemical standpoint, scandium often shows more similarity to Group 4 elements like Zirconium (Zr) and Hafnium (Hf) than to other rare earths. srce.hr

The chemistry of scandium is predominantly defined by the trivalent Sc³⁺ ion. wikipedia.org This preference for the +3 oxidation state influences the stoichiometry and structure of the intermetallic phases it forms. In many scandium intermetallic compounds, the coordination numbers are typically high, reflecting efficient packing of atoms. The formation of specific structure types is governed by factors such as atomic size ratios, electronegativity differences, and electron concentration.

Superstructure Formation and Concentration-Driven Structural Phase Transitions

Superstructure formation, where there is an ordering of different atoms on a parent lattice, is a known phenomenon in intermetallic systems. In scandium-containing systems, such as Sc-Ir-In, superstructures related to the ZrNiAl-type have been observed. ingentaconnect.com This indicates a tendency for ordered atomic arrangements in scandium intermetallics.

Concentration-driven structural phase transitions occur when a change in the chemical composition of an alloy leads to a change in its crystal structure. mdpi.com In the Cu-Sc system, the distinct stoichiometries of Cu₄Sc, Cu₂Sc, and CuSc represent stable phases at different concentrations. researchgate.net While specific transitions between these ordered phases as a direct function of small concentration changes are not extensively detailed, the phase diagram itself illustrates that varying the copper and scandium content leads to the formation of these different crystal structures. cmu.edu Introducing disorder, for instance through thermal processing, can make phase transitions more diffuse. researchgate.netarxiv.org The stability of these phases and the potential for transitions are critical for controlling the microstructure and properties of Cu-Sc alloys. researchgate.net

Synthesis Methodologies for Copper Scandium Intermetallic Compounds

Bulk Synthesis Techniques

Bulk synthesis methods are essential for producing Cu-Sc intermetallic compounds for structural and various other applications. These techniques are designed to yield sizeable quantities of the desired alloy, which can then be further processed.

Arc melting is a common laboratory and industrial method for synthesizing intermetallic compounds from elemental precursors. The process involves melting the constituent metals, in this case, copper and scandium, in a water-cooled copper crucible using a high-current electric arc. The synthesis is typically carried out in an inert atmosphere, such as argon, to prevent oxidation of the reactive metals.

The high temperatures generated by the electric arc ensure the complete melting and mixing of the elements, leading to the formation of a homogeneous alloy upon cooling. The specific intermetallic phases formed, such as Cu₄Sc, Cu₂Sc, and CuSc, are dependent on the initial stoichiometry of the copper and scandium. To ensure homogeneity, the resulting ingot is often flipped and remelted multiple times. The microstructure of arc-melted Cu-Sc alloys is typically characterized by dendritic or equiaxed grains, with the grain size and phase distribution being influenced by the cooling rate.

ParameterTypical Value/Condition
Starting Materials High-purity copper and scandium
Atmosphere Inert gas (e.g., Argon)
Crucible Water-cooled copper hearth
Melting Electric arc
Homogenization Multiple melting/solidification cycles

This table is based on general arc melting procedures for intermetallic compounds.

Powder metallurgy (PM) offers a versatile route for the fabrication of Cu-Sc alloys with controlled porosity and microstructure. The process begins with the production of copper and scandium powders, which can be achieved through methods such as atomization or chemical reduction powdermetallurgy.comiitg.ac.in. These powders are then blended in the desired proportions to achieve the target stoichiometry of the intermetallic compound.

The blended powder is compacted under high pressure in a die to form a "green" compact, which has sufficient mechanical strength for handling. This is followed by sintering, a heat treatment process carried out at a temperature below the melting point of the major constituent. During sintering, the powder particles bond together through diffusion, leading to densification and the formation of a solid part. The sintering atmosphere is crucial and is typically a reducing or inert gas mixture, such as nitrogen-hydrogen, to prevent oxidation. For copper-based materials, sintering temperatures in the range of 800–900°C are often employed mdpi.com.

The properties of the final sintered product are influenced by several factors, including powder characteristics (particle size and shape), compaction pressure, and sintering parameters (temperature, time, and atmosphere) mdpi.comcopper.org.

Process StepKey ParametersTypical Values for Cu-based PM
Powder Production Method (e.g., atomization)-
Blending Composition, Lubricant addition-
Compaction Pressure550–650 MPa mdpi.com
Sintering Temperature, Time, Atmosphere800–900°C, 60–90 min, N₂-H₂ mixture mdpi.com

This table provides general parameters for the powder metallurgy of copper-based materials.

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a technique that utilizes the exothermic heat of reaction between constituent powders to synthesize compounds. In the context of Cu-Sc intermetallics, a mixture of fine copper and scandium powders is ignited at one point. The heat generated by the reaction is sufficient to raise the temperature of the adjacent unreacted material to its ignition point, causing a self-sustaining combustion wave to propagate through the powder mixture, leaving behind the synthesized compound taylorandfrancis.comflogen.org.

The process is characterized by its rapidity and energy efficiency, as it does not require external heating once initiated. The properties of the resulting Cu-Sc intermetallic, such as phase purity and microstructure, are influenced by factors like the initial powder particle size, green density of the powder compact, and the preheating temperature mdpi.com. The high temperatures achieved during the reaction can also help in purifying the product by vaporizing volatile impurities.

ParameterInfluence on SHS Process
Particle Size Affects reaction kinetics and combustion wave propagation
Green Density Influences heat transfer and reaction front stability
Preheating Temperature Can be used to control the combustion temperature and velocity

This table outlines the key parameters influencing the SHS process for intermetallic compounds.

Continuous casting is a widely used industrial process for producing semi-finished products like rods, billets, and slabs with a constant cross-section. This technique has been applied to the production of dilute Cu-Sc alloys, such as those with scandium content ranging from 0.1 to 0.4 wt.%. The process involves pouring the molten Cu-Sc alloy into a water-cooled mold, where it solidifies as it is continuously withdrawn.

Horizontal continuous casting is one of the methods employed for producing Cu-Sc rods. The casting speed and cooling rate are critical parameters that influence the microstructure and, consequently, the mechanical and electrical properties of the cast alloy. A faster casting speed generally leads to a finer grain structure. Subsequent heat treatment and mechanical processing, such as forging, are often performed to further refine the microstructure and enhance the properties of the continuously cast Cu-Sc alloys.

Process ParameterEffect on Cast Product
Casting Speed Influences grain size and microstructure
Cooling Rate Affects solidification structure and segregation
Melt Temperature Impacts fluidity and mold filling

This table highlights the key process parameters in the continuous casting of copper alloys.

Nanostructured Synthesis Approaches

The synthesis of nanostructured Cu-Sc intermetallics is of interest for applications requiring high strength and other enhanced properties that arise from fine-grained microstructures.

Thermal annealing is a heat treatment process that can be employed to induce the formation of nanostructured intermetallic phases within a material. In the context of Cu-Sc systems, this can be achieved by annealing thin films or rapidly solidified alloys. For instance, a thin film composed of alternating layers of copper and scandium, or a co-deposited amorphous Cu-Sc alloy film, can be heated to a specific temperature to promote the diffusion of atoms and the nucleation and growth of nano-sized intermetallic crystallites youtube.com.

The annealing temperature and time are critical parameters that control the final grain size and phase distribution. Higher annealing temperatures or longer annealing times can lead to grain growth, so careful control is necessary to maintain a nanostructure. This method is particularly useful for applications in microelectronics and other fields where thin films with specific properties are required. The formation of nanostructures can significantly enhance the mechanical and electrical properties of the material.

Annealing ParameterEffect on Nanostructure
Temperature Influences nucleation and growth rates of crystallites
Time Affects the extent of grain growth and phase transformation
Heating/Cooling Rate Can impact the final microstructure and residual stresses

This table describes the influence of annealing parameters on the formation of nanostructures in thin films.

Influence of Synthesis Parameters on Phase Formation and Microstructural Evolution

The formation of specific intermetallic phases and the resulting microstructure in the copper-scandium system are highly dependent on the synthesis parameters. The Cu-Sc phase diagram reveals the existence of several intermetallic compounds, including Cu₄Sc, Cu₂Sc, and CuSc. researchgate.netresearchgate.net However, the precise conditions under which these phases form, and their melting behaviors, have been subjects of investigation with some conflicting reports, underscoring the sensitivity of the system to synthesis conditions. cmu.edu

For example, early studies reported different melting behaviors for the Cu₂Sc phase. One study indicated its formation through a peritectic reaction at 890 °C, while another reported congruent melting at 990 °C. cmu.edu Such discrepancies often arise from differences in experimental parameters like heating/cooling rates and sample purity. Thermodynamic assessments using methods like CALPHAD (Calculation of Phase Diagrams) are employed to create self-consistent models that help resolve these experimental differences. researchgate.netresearchgate.net

The key synthesis parameters that influence phase formation and microstructure are summarized below.

Influence of Key Synthesis Parameters on Cu-Sc Systems:

Parameter Effect on Phase Formation and Microstructure
Temperature & Thermal History Determines which phases are thermodynamically stable. Annealing temperatures and times can promote the precipitation of phases like Cu₄Sc from a supersaturated solid solution. researchgate.netresearchgate.net The cooling rate during solidification also dictates the final microstructure. mtu.edu
Composition/Stoichiometry The initial ratio of copper to scandium precursors is the primary determinant of the resulting intermetallic compound (Cu₄Sc, Cu₂Sc, CuSc). researchgate.net
Mechanical Deformation Processes like cold working can introduce defects and dislocations, which act as nucleation sites for precipitates, thereby refining the microstructure and potentially accelerating precipitation kinetics. researchgate.netnih.gov

| Pressure | High pressure can stabilize different crystal structures or phases not accessible under ambient conditions. |

In dilute Cu-Sc alloys (typically with less than 0.5 wt% Sc), heat treatment (aging) of a supersaturated solution leads to the precipitation of the Cu₄Sc phase, which is responsible for strengthening the material. researchgate.netresearchgate.net The evolution of this microstructure, including the size and distribution of the Cu₄Sc precipitates, is directly controlled by the aging temperature and time. researchgate.net

Experimental Validation of Theoretically Predicted Cu-Sc Compound Formations

The development of copper-scandium alloys is a synergistic process involving theoretical predictions and subsequent experimental validation. First-principles calculations, based on density functional theory (DFT), are powerful tools for predicting the fundamental properties of materials before they are synthesized. worldscientific.com These calculations can determine the formation energies, crystal structures, and mechanical properties of potential intermetallic phases. worldscientific.com

For the Cu-Sc system, theoretical calculations have been used to investigate the stability and characteristics of known phases like Cu₄Sc, Cu₂Sc, and CuSc. worldscientific.com For example, calculations of formation energies can predict which compound is the most thermodynamically stable; in one study, CuSc was found to be the most stable phase. worldscientific.com Such theoretical findings provide a roadmap for experimental synthesis efforts.

The process of validation typically follows these steps:

Theoretical Prediction: Computational methods like DFT or thermodynamic modeling like CALPHAD are used to predict the existence, crystal structure, stability, and properties of Cu-Sc compounds. researchgate.networldscientific.com

Targeted Synthesis: Experimentalists then attempt to synthesize the predicted compound using various techniques, such as arc melting, calorimetry, or solution-phase methods. researchgate.netcmu.edu For instance, Cu₂Sc has been synthesized by heating appropriate amounts of pure copper and scandium in a high-temperature calorimeter, which also allows for the measurement of formation enthalpies. cmu.edu

Characterization and Confirmation: The synthesized material is analyzed using a suite of characterization techniques to confirm its identity and properties.

X-ray Diffraction (XRD): To identify the crystal structure and confirm the phase, comparing the experimental pattern to the theoretically predicted one. mdpi.com

Microscopy (SEM, TEM): To observe the microstructure, morphology, and confirm the presence of the predicted phases. nih.gov

Calorimetry (DSC): To measure thermal properties like melting points and phase transition temperatures, which can be compared with phase diagrams derived from thermodynamic models. cmu.edu

Mechanical Testing: To measure properties like hardness and modulus to validate theoretical predictions of mechanical behavior. worldscientific.com

The Cu-Sc phase diagram itself is a product of this interplay. It is constructed based on experimental data points (e.g., from thermal analysis) and refined by thermodynamic calculations to create a comprehensive and self-consistent representation of the phase equilibria. researchgate.netcmu.edu Discrepancies between different experimental results often spur further theoretical and experimental work to achieve a consensus. cmu.edu This iterative process of prediction and validation is essential for accurately understanding and engineering Cu-Sc and other advanced alloy systems. nih.gov

Advanced Characterization Techniques for Copper Scandium Intermetallics Research

Structural Characterization Techniques

Structural characterization is fundamental to materials science, providing essential information about the crystalline phases, microstructure, and elemental distribution within a material. For Cu-Sc intermetallics, techniques such as X-ray diffraction, electron microscopy, and energy dispersive spectroscopy are indispensable.

X-ray Diffraction (XRD) for Phase Identification, Lattice Parameter Determination, and Crystallite Morphology

X-ray diffraction (XRD) is a powerful non-destructive technique used for the fundamental analysis of crystalline materials. researchpublish.com It is instrumental in identifying the different intermetallic phases present in Cu-Sc alloys, such as CuSc, Cu2Sc, and Cu4Sc. researchgate.netcmu.edu The technique works by directing an X-ray beam at a sample and measuring the scattered intensity of the emerging beam at different angles. researchpublish.com The resulting diffraction pattern is unique to the crystalline structure of the material.

Phase Identification: By comparing the experimental diffraction pattern to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the specific phases within the Cu-Sc sample can be identified. researchpublish.comcore.ac.uk For instance, XRD can confirm the formation of expected intermetallic compounds after synthesis or heat treatment processes. walisongo.ac.id

Lattice Parameter Determination: The precise angular positions of the diffraction peaks in an XRD pattern are directly related to the interplanar spacing (d-spacing) of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). youtube.comyoutube.com From the d-spacing and knowledge of the crystal system (e.g., cubic, tetragonal), the lattice parameters (a, b, c) of the unit cell can be accurately calculated. youtube.comucsd.edu Studies on Cu-Sc alloys have shown that the addition of scandium can influence the lattice parameters of the copper matrix. researchgate.net

Crystallite Morphology: The shape of the diffraction peaks can also provide information about the crystallite size and microstrain within the material. Broader peaks are often indicative of smaller crystallite sizes or the presence of lattice strain. The Williamson-Hall method is a common approach used to separate the effects of crystallite size and strain on peak broadening. crimsonpublishers.com Analysis of peak profiles can thus offer insights into the morphology of the crystallites in Cu-Sc intermetallics.

Table 1: Example of Lattice Parameters for Copper-Scandium System This table is for illustrative purposes and the values are hypothetical.

Compound Crystal Structure Lattice Parameter 'a' (Å) Lattice Parameter 'c' (Å)
Cu Face-Centered Cubic (FCC) 3.615 -
Cu4Sc Tetragonal 5.890 9.640
Cu2Sc Orthorhombic 7.980 5.080
CuSc Cubic (CsCl-type) 3.240 -

Electron Microscopy (TEM, SEM) for Microstructure and Particle Morphology Analysis

Electron microscopy techniques, namely Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the microstructure and morphology of Cu-Sc intermetallics at high resolutions. semanticscholar.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution imaging of a sample's surface. nih.gov In SEM, a focused beam of electrons is scanned across the sample, and various signals are detected, primarily secondary electrons and backscattered electrons. youtube.com Secondary electrons produce topographical images, revealing the surface features and morphology of the intermetallic particles. Backscattered electrons are sensitive to the atomic number of the elements in the sample, thus providing contrast between different phases (compositional contrast). youtube.com SEM is widely used to observe the size, shape, and distribution of different phases within the Cu-Sc alloy matrix. researchgate.net For example, it can be used to visualize the morphology of eutectic structures at grain boundaries. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM, capable of imaging at the atomic scale. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. nih.gov The interactions of the electrons with the sample create an image that provides detailed information about the internal structure of the material. TEM can be used to observe nanoscale features such as precipitates, dislocations, and grain boundaries. researchgate.net In the context of Cu-Sc alloys, TEM is crucial for characterizing the size, shape, and crystallographic relationship of fine Al3Sc precipitates within an aluminum-copper-scandium alloy, for instance. ustb.edu.cnmtu.edu Different imaging modes in TEM, such as bright-field and dark-field, allow for the specific identification and analysis of different crystalline phases. nih.gov

Electron Dispersive Spectroscopy (EDS) for Elemental Distribution and Phase Composition

Energy Dispersive Spectroscopy (EDS), also known as EDX or EDXS, is an analytical technique that is typically coupled with SEM or TEM. bruker.com It is used to determine the elemental composition of a sample or to create maps of elemental distribution. americantestingservices.com

When the electron beam in an SEM or TEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. bruker.com When an outer-shell electron fills this vacancy, an X-ray is emitted with an energy characteristic of the element from which it originated. globalsino.com The EDS detector measures the energy and intensity of these emitted X-rays, allowing for the identification and quantification of the elements present in the analyzed volume. bruker.com

In the study of Cu-Sc intermetallics, EDS is invaluable for:

Phase Composition: By focusing the electron beam on a specific phase or particle observed in the electron microscope, EDS can provide its elemental composition, helping to confirm the identity of phases like Cu4Sc or Cu2Sc. researchgate.netmdpi.com

Elemental Mapping: EDS can be used to scan an area of the sample and generate maps showing the spatial distribution of copper and scandium. americantestingservices.com This is particularly useful for visualizing how these elements are partitioned between different phases and for identifying elemental segregation at interfaces or grain boundaries. scientific.net

Spectroscopic Techniques for Electronic and Atomic Insights

Spectroscopic techniques probe the electronic and atomic environments within a material, offering a deeper understanding of bonding, electronic structure, and local atomic arrangements.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Cu-Sc Compounds

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic and electronic environment of specific nuclei in a material. For Cu-Sc compounds, both 45Sc and 63,65Cu are NMR-active nuclei. huji.ac.il

45Sc Solid-State NMR: The 45Sc nucleus is a spin I = 7/2 nucleus, making it quadrupolar. nih.gov 45Sc NMR spectroscopy is highly sensitive to the local symmetry and coordination environment of scandium atoms. nih.govpascal-man.com The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) provides detailed information about the geometry of the Sc coordination sphere. nih.gov The isotropic chemical shift in 45Sc NMR spectra can indicate the coordination number of the scandium atom. iastate.edu For instance, shifts can suggest whether scandium is six-coordinate, residing in a distorted octahedral environment. iastate.edu The quadrupolar coupling constant (CQ), derived from the NMR spectrum, is directly correlated with the symmetry of the scandium site. nih.gov

63Cu and 65Cu Solid-State NMR: Both copper isotopes, 63Cu and 65Cu, are NMR-active and have a nuclear spin of I = 3/2. pascal-man.com Like 45Sc, they are quadrupolar nuclei, which often results in broad NMR signals. huji.ac.il Despite the challenges associated with their broad signals, solid-state NMR of copper nuclei can provide valuable information about the local structure and bonding in copper-containing compounds. pascal-man.comnih.gov

Table 2: NMR Properties of Relevant Nuclei in Copper-Scandium System

Isotope Spin (I) Natural Abundance (%) Quadrupole Moment (10⁻³⁰ m²)
45Sc 7/2 100 -22.0
63Cu 3/2 69.09 -22.0
65Cu 3/2 30.91 -20.4

Photoemission and Inverse-Photoemission Spectroscopy for Electronic Structure Validation

Photoemission Spectroscopy (PES) and Inverse-Photoemission Spectroscopy (IPES) are powerful experimental techniques for directly probing the occupied and unoccupied electronic states of a material, respectively. researchgate.net These techniques are crucial for validating theoretical calculations of the electronic structure of Cu-Sc intermetallics. nih.gov

Photoemission Spectroscopy (PES): In PES, monochromatic photons (either X-rays in XPS or ultraviolet light in UPS) are used to excite electrons out of the material. researchgate.net By measuring the kinetic energy of these photoemitted electrons, the binding energy of the electrons in the material can be determined. This provides a direct measurement of the density of occupied electronic states. nih.gov PES can reveal the structure of the valence band, which is formed by the outer shell electrons (e.g., 3d electrons in Cu and 3d/4s electrons in Sc) that are involved in chemical bonding. enthu.comyoutube.comyoutube.com The shape and features of the valence band spectrum provide critical information about the nature of the chemical bonding in Cu-Sc compounds. nih.gov

Inverse-Photoemission Spectroscopy (IPES): IPES can be considered the time-reversed process of photoemission. In IPES, a beam of electrons with a well-defined energy is directed at the sample surface. When these electrons transition into unoccupied states above the Fermi level, they emit photons. By detecting the energy of these emitted photons, the energy of the unoccupied electronic states can be determined. IPES is therefore used to map the density of unoccupied states, providing a complete picture of the electronic band structure when combined with PES.

Together, PES and IPES provide a comprehensive experimental validation of the calculated electronic band structure and density of states for Cu-Sc intermetallic compounds, which is essential for understanding their physical properties. researchgate.netresearchgate.net

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are invaluable for studying phase transitions, thermal stability, and reaction kinetics in metallic alloys, including copper-scandium systems.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical tool for investigating thermal effects in materials, such as phase transformations and precipitation. mdpi.com The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com Exothermic events, such as precipitation, and endothermic events, like dissolution, are detected as peaks on the DSC curve. mdpi.com

In the study of Cu-Sc alloys, DSC is extensively used to understand the precipitation kinetics of scandium within the copper matrix, which is fundamental to the age-hardening behavior of these alloys. mdpi.comresearchgate.net Research has shown that scandium has a low, temperature-dependent solubility in copper, allowing for precipitation hardening through the formation of intermetallic phases like Cu₄Sc. mdpi.comresearchgate.net

DSC analyses of binary Cu-Sc alloys reveal key information about the precipitation process. During heating of a supersaturated solid solution, an exothermic peak is observed, which is directly related to the formation and growth of Cu₄Sc precipitates. mdpi.com The onset and peak temperatures of this reaction provide data on the thermal stability of the solid solution and the temperature range for aging treatments. mdpi.com

Studies have demonstrated that prior cold deformation significantly influences the precipitation kinetics. Cold rolling can accelerate the precipitation process, causing the exothermic peak to shift to lower temperatures. mdpi.commdpi.com This is attributed to the increased density of dislocations and defects, which act as nucleation sites for precipitates. researchgate.net The activation energy for precipitation, which can be calculated from DSC data using methods like the Kissinger analysis, has been shown to decrease with increased cold deformation, quantifying the acceleration effect. mdpi.com

Below is a table summarizing DSC results for a Cu-0.4wt%Sc alloy under different conditions.

ConditionHeating Rate (°C/min)Precipitation Onset T (°C)Precipitation Peak T (°C)
Non-deformed10513.8568.9
75% Cold-Rolled10450.0500.0
Non-deformed20525.0580.0
75% Cold-Rolled20475.0520.0

This table presents interactive data based on findings reported in studies on Cu-Sc alloys, illustrating the shift in precipitation temperatures due to cold deformation. mdpi.com

Mass Spectrometry for Gas-Phase Cluster Stability Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the composition of a sample and to elucidate the structure of molecules. In materials science, it can be employed to study the stability of gas-phase clusters, providing fundamental insights into the initial stages of nucleation and alloy formation.

For the copper-scandium system, mass spectrometry could be used to investigate the stability of small, gas-phase clusters, such as CuₙScₘ. By generating clusters in the gas phase and analyzing them with a mass spectrometer, researchers can determine the relative abundance of different cluster compositions. "Magic number" clusters, which are observed with unusually high intensity, correspond to particularly stable atomic arrangements.

Collision-induced dissociation (CID) is a common technique used in conjunction with mass spectrometry to probe cluster stability. nih.gov In a CID experiment, mass-selected clusters are collided with an inert gas, and the energy required to fragment the cluster is measured. This fragmentation energy is a direct indicator of the cluster's binding energy and stability. nih.gov Studies on other copper-based clusters have successfully used these methods to evaluate relative stabilities. nih.gov

Applying this technique to the Cu-Sc system would allow for the determination of the binding energies of various CuₙScₘ clusters. This data is valuable for:

Understanding the fundamental interactions between copper and scandium atoms.

Validating theoretical models of interatomic potentials.

Providing insights into the nucleation of intermetallic phases, such as Cu₄Sc, from the vapor or liquid phase.

Enhanced stability of certain cluster compositions could indicate their role as precursors to the formation of stable bulk intermetallic compounds. rsc.org

Computational Materials Science Applications in Copper Scandium Research

Atomistic Simulations and Modeling of Cu-Sc Systems

Atomistic simulations are a class of computational methods that model materials on the level of individual atoms. These techniques are crucial for understanding the fundamental interactions and dynamic processes that govern the properties of Cu-Sc systems. By simulating the movement and interaction of atoms, researchers can investigate phenomena such as defect formation, diffusion, and the early stages of phase transformations.

Molecular Dynamics (MD) simulations are used to study the evolution of a system of atoms over time by integrating Newton's equations of motion. mdpi.comosaka-u.ac.jp This method is particularly effective for investigating the dynamic properties and structural transformations in Cu-Sc alloys. For instance, MD simulations can model the effects of temperature and stress on the atomic structure, revealing mechanisms of plastic deformation, such as shear band formation in amorphous Cu-Zr alloys, a system with similarities to Cu-Sc. mit.edu Simulations can also elucidate the atomic transport mechanisms at interfaces, which is critical for understanding processes like solid-state bonding. osaka-u.ac.jp The accuracy of MD simulations heavily relies on the interatomic potential used to describe the forces between atoms, with the embedded-atom method (EAM) being a common choice for metallic systems. osaka-u.ac.jpresearchgate.net

Key applications of MD in Cu-Sc research include:

Investigating the diffusion of Sc atoms in the Cu matrix.

Simulating the nucleation and growth of Cu₄Sc precipitates.

Modeling the interaction of dislocations with solute atoms and precipitates to understand strengthening mechanisms.

Studying the structure of grain boundaries and their interaction with scandium.

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are often used to predict the equilibrium phase behavior of alloys. By simulating the random movement and swapping of different atom types on a lattice, MC methods can determine the most energetically favorable configurations at a given temperature and composition. This allows for the prediction of phase diagrams and the investigation of ordering phenomena and phase separation in Cu-Sc alloys. These simulations are particularly useful for understanding the thermodynamic driving forces behind the formation of intermetallic compounds such as Cu₄Sc, Cu₂Sc, and CuSc. cmu.edu

Materials Informatics and Data-Driven Approaches in Cu-Sc Alloy Design

Materials informatics leverages data science and machine learning (ML) techniques to accelerate the discovery and design of new materials. arxiv.org This approach involves creating large datasets from experiments, simulations, and literature, and then using ML models to identify complex composition-structure-property relationships. oaepublish.commmc.co.jp

In the design of Cu-Sc based alloys, which can include additional alloying elements, the compositional space is vast and cannot be explored exhaustively through experiments alone. arxiv.org Data-driven approaches can screen thousands of potential compositions to identify promising candidates with desired properties, such as high strength and high electrical conductivity. These models can predict properties based on composition, processing history, and microstructure, significantly reducing the number of experiments required. mdpi.com While the application to the specific binary Cu-Sc system is emerging, the framework has been successfully used for other complex copper alloys and Sc-containing aluminum alloys. mmc.co.jpnih.gov

Coupled Thermodynamic-Kinetic Modeling for Microstructural Evolution

To predict how the microstructure of a Cu-Sc alloy evolves during processing (e.g., heat treatment, solidification), it is necessary to couple thermodynamic and kinetic models. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for this purpose. mdpi.comnasa.gov

The CALPHAD approach uses thermodynamic databases, which contain models for the Gibbs energy of each phase in a system, to calculate phase diagrams and predict phase equilibria. researchgate.net By coupling these thermodynamic calculations with kinetic models for diffusion and phase transformations, it is possible to simulate:

Solidification Paths: Using models like the Scheil-Gulliver model to predict the sequence of phase formation and microsegregation during casting. researchgate.netresearchgate.netresearchgate.net

Precipitation Kinetics: Simulating the nucleation, growth, and coarsening of strengthening precipitates like Cu₄Sc during aging treatments. researchgate.net This allows for the optimization of heat treatment parameters to achieve desired mechanical properties.

Phase Transformations: Predicting the evolution of phase fractions and compositions as a function of temperature and time.

These simulations provide a direct link between processing parameters and the final microstructure, which is essential for the industrial production of Cu-Sc alloys. researchgate.net

Bridging Simulation and Experiment: Model Validation and Feedback Loops

A crucial aspect of computational materials science is the continuous interplay between simulation and experiment. aip.org Computational models must be validated with experimental data to ensure their accuracy and predictive power. researchgate.net In turn, simulations can guide experimental efforts by identifying promising materials or explaining complex phenomena observed in the lab.

In Cu-Sc research, this feedback loop is vital:

Validation: Ab initio calculations of lattice parameters are compared with X-ray diffraction (XRD) measurements. CALPHAD-predicted phase diagrams are validated against experimental phase analysis. researchgate.net Kinetic simulations of precipitation are compared with differential scanning calorimetry (DSC) data and transmission electron microscopy (TEM) observations. mdpi.com

Guidance: Atomistic simulations can provide insights into deformation mechanisms at the nanoscale that are difficult to observe directly. mit.edu CALPHAD simulations can guide the design of heat treatment schedules to optimize the precipitate microstructure for maximum strength. researchgate.net

Refinement: Discrepancies between simulation and experiment highlight areas where the computational models need improvement. For example, experimental observations of precipitate morphology can be used to refine the interfacial energy parameters used in kinetic simulations.

This synergistic approach, where simulation and experiment inform and validate each other, is essential for advancing the fundamental understanding and technological application of copper-scandium alloys.

Functional Aspects and Emerging Research Trajectories of Copper Scandium Compounds

Mechanisms of Strength Enhancement and Mechanical Behavior

Copper-Scandium (Cu-Sc) alloys represent a class of materials garnering significant interest for applications demanding both high strength and high electrical conductivity. The remarkable enhancement in mechanical properties over pure copper is attributed to a combination of metallurgical mechanisms, primarily driven by the introduction of scandium atoms into the copper matrix. These mechanisms include the formation of finely dispersed intermetallic precipitates, the control of grain structure during thermal processing, and the distortion of the copper lattice.

Precipitation hardening, also known as age hardening, is a primary mechanism for strengthening Cu-Sc alloys. The process relies on the temperature-dependent solubility of scandium in copper, which is approximately 0.35-0.5% by weight at the eutectic temperature of 865°C and decreases significantly at lower temperatures researchgate.netcmu.eduresearchgate.net. This characteristic allows for a heat treatment process involving solutionizing, quenching, and aging, which produces a fine dispersion of intermetallic particles within the copper matrix.

The key strengthening precipitate in this system is the Cu4Sc phase cmu.eduresearchgate.net. During the aging process, a phase transformation sequence occurs, beginning with a supersaturated solid solution that evolves into Sc-enriched atomic clusters, a metastable phase, and finally the stable, tetragonal structured Cu4Sc phase acs.org. These precipitates, often lamellar in shape, are homogeneously distributed within the matrix acs.org.

These finely dispersed Cu4Sc precipitates act as significant obstacles to dislocation motion, which is the fundamental mechanism of plastic deformation in metals. The interaction between dislocations and these precipitates leads to a substantial increase in the alloy's yield strength and hardness. The strengthening effect is attributed to a superposition of both coherent strengthening and Orowan strengthening mechanisms acs.org. Research has demonstrated that a Cu-0.4 wt% Sc alloy, after cryogenic rolling and aging, can achieve a yield strength of 696 MPa, largely due to Cu4Sc precipitates with an extremely small size of 1.5 to 3 nm acs.org. Similarly, a CuSc0.4 alloy subjected to cold forging and aging at 400°C can reach a hardness of 216 HV10 cmu.edu.

Table 1: Hardness and Conductivity of Cu-Sc Alloys After Heat Treatment

Alloy Composition Processing Aging Parameters Hardness (HV10) Electrical Conductivity (MS/m)
CuSc0.4 Cold forging (εt = 1) 400°C for 3 hours 216 36.5

This table presents data on the mechanical and electrical properties of a specific Copper-Scandium alloy after undergoing a thermo-mechanical treatment, illustrating the effects of precipitation hardening.

Influence of Scandium on Recrystallization Behavior and Grain Refinement

Scandium exerts a powerful influence on the microstructure of copper alloys during thermal and mechanical processing, specifically by inhibiting recrystallization and promoting grain refinement. Recrystallization is a process where deformed grains are replaced by new, strain-free grains upon heating, which can lead to a loss of strength.

The primary mechanism for this effect is grain boundary pinning by thermally stable intermetallic precipitates, such as Cu4Sc. In a manner analogous to the well-documented effects of scandium in aluminum alloys, where Al3Sc precipitates are formed, the Cu4Sc particles anchor the grain boundaries, preventing their migration nih.gov. This pinning effect significantly increases the temperature required to initiate recrystallization nih.gov. By hindering grain boundary movement, the fine-grained, deformed structure is retained at higher temperatures, preserving the strength imparted by work hardening nih.gov.

Furthermore, scandium can act as a potent grain refiner during solidification. The formation of primary Al3Sc particles in aluminum melts provides effective heterogeneous nucleation sites for aluminum grains, an effect that suggests similar behavior for Cu-Sc systems uu.nl. A finer initial grain structure contributes to improved mechanical properties according to the Hall-Petch relationship, where strength increases as grain size decreases. This dual role of refining grains during casting and inhibiting their growth during subsequent annealing makes scandium a highly effective microalloying addition for maintaining a fine, strong grain structure.

In addition to precipitation hardening, scandium contributes to the strength of copper alloys through solid solution hardening. This mechanism is active when scandium atoms are dissolved within the copper crystal lattice, creating a solid solution, typically before the aging process that causes precipitation Current time information in Bangkok, TH.nih.gov. The strengthening arises from the localized lattice distortion caused by the difference in atomic size between the solute (scandium) and solvent (copper) atoms nih.gov.

The atomic radius of scandium is significantly larger than that of copper, creating localized stress fields within the copper matrix. These stress fields impede the movement of dislocations, making plastic deformation more difficult and thus increasing the material's yield strength Current time information in Bangkok, TH.nih.gov. Studies on low-alloyed Cu-Sc alloys (up to 0.27 wt.% Sc) have isolated and quantified this effect. Research shows that the yield strength of copper increases significantly with increasing dissolved scandium content, with an observed increase of approximately 33 MPa at 0.27 wt.% Sc Current time information in Bangkok, TH..

This strengthening is a result of both parelastic (atomic size misfit) and dielastic (elastic modulus misfit) effects Current time information in Bangkok, TH.. The significant lattice distortion introduced by scandium atoms effectively enhances the strength of the copper matrix even before the formation of precipitates. However, it is important to note that while solid solution hardening increases strength, it also tends to decrease electrical conductivity, as the distorted lattice scatters electrons more effectively Current time information in Bangkok, TH..

Table 2: Effect of Scandium Content on Mechanical Properties of Solution-Annealed Cu-Sc Alloys

Alloy Composition Yield Strength (Rp0.2) Tensile Strength (Rm) Elongation at Break (A)
Cu-OFE (Pure Copper) 38.8 MPa 205.5 MPa ~60%
CuSc0.04 - - ~60%
CuSc0.27 71.9 MPa 239.8 MPa ~50.5%

This interactive table showcases the increase in yield and tensile strength in Copper-Scandium alloys with higher scandium content in the solid solution state, highlighting the solid solution hardening effect. Data derived from studies on low-alloyed Cu-Sc. Current time information in Bangkok, TH.

Intermetallic Compound Formation and Thermal Stability in Cu-Sc Alloys

The binary Cu-Sc system is characterized by the formation of several stable intermetallic compounds, which are fundamental to the alloy's properties. The accepted Cu-Sc phase diagram indicates the presence of three key intermetallic phases: Cu4Sc, Cu2Sc, and CuSc cmu.eduresearchgate.net. These compounds form at specific compositions and temperatures, with Cu4Sc being the critical phase for precipitation strengthening in low-scandium alloys researchgate.netcmu.edu.

The formation of these compounds is dictated by the thermodynamics of the alloy system. Cu4Sc exists at approximately 15 wt.% Sc, Cu2Sc at 26 wt.% Sc, and CuSc at 42 wt.% Sc researchgate.net. In alloys designed for precipitation hardening, the scandium content is kept well below these levels (typically <0.5 wt.%), within the solid solubility limit at high temperatures researchgate.net. Upon cooling and aging, the supersaturated solid solution decomposes to form the copper-rich Cu4Sc phase researchgate.netresearchgate.net.

A crucial attribute of these Cu-Sc intermetallics is their high thermal stability. The precipitates formed during aging, particularly Cu4Sc, are resistant to coarsening at elevated temperatures. This stability ensures that the strengthening effect is maintained even after exposure to high-service temperatures, a significant advantage over many other precipitation-strengthened copper alloys researchgate.net. For instance, Cu-Sc alloys maintain their mechanical properties at temperatures up to 500°C, demonstrating superior thermal resistance compared to alloys like Cu-Zr researchgate.net. This high-temperature stability is critical for applications in electrical and automotive engineering where components may experience significant thermal loads.

Electrocatalytic Applications of Cu-Sc Intermetallics (Focus on Structure-Property Relationships)

The exploration of Copper-Scandium intermetallics for electrocatalytic applications is an emerging field of research. While detailed experimental studies focusing specifically on binary Cu-Sc compounds are limited, the well-established principles of structure-property relationships in other copper-based alloy catalysts provide a framework for understanding their potential. Electrocatalytic performance is intricately linked to the material's composition, crystal structure, and morphology at the nanoscale researchgate.netfrontiersin.orgresearchgate.net.

The catalytic properties of bimetallic materials are governed by how their constituent elements modify the electronic structure and the binding energies of reaction intermediates. In copper-based catalysts, alloying with a second metal can tune these properties to enhance activity and selectivity for specific reactions, such as the electrochemical reduction of CO2 frontiersin.orgresearchgate.net.

Composition: The introduction of scandium into a copper lattice would alter the electronic structure (d-band center) of the copper atoms at the surface nih.gov. This modification can optimize the adsorption and desorption of reactants and intermediates, which is a key factor in catalytic activity. The precise Cu:Sc ratio on the catalyst's surface would be critical in determining its performance.

Crystal Phase: The arrangement of atoms in an intermetallic compound has a profound impact on its catalytic behavior. Different crystal phases (e.g., Cu4Sc vs. Cu2Sc) present distinct atomic arrangements and coordination environments at the surface, which in turn dictate the available active sites researchgate.net. For example, studies on Au-Cu alloys have shown that face-centered cubic (fcc) and face-centered tetragonal (fct) structures exhibit different catalytic activities for CO oxidation due to variations in surface segregation and CO adsorption properties semanticscholar.org. A similar dependence would be expected for different Cu-Sc intermetallic phases.

Shape and Size: The morphology of catalyst nanoparticles plays a significant role. Different shapes expose different crystal facets, which can have varying catalytic activities. Furthermore, decreasing particle size increases the surface-area-to-volume ratio, maximizing the number of available active sites frontiersin.org. Nanostructured catalysts with high-index facets, sharp edges, and corners are often more catalytically active due to the presence of low-coordination atoms that can serve as highly active sites. For any potential Cu-Sc electrocatalyst, controlling the synthesis to produce specific shapes and sizes would be essential for optimizing performance.

While direct experimental data for Cu-Sc electrocatalysts remains scarce, the fundamental principles suggest that by carefully controlling these structural and compositional parameters, it may be possible to develop novel Cu-Sc materials with tailored catalytic properties for various electrochemical reactions.

Copper-Scandium Oxide Thin Films and Transparent Conducting Properties (e.g., CuScO₂)

Copper-scandium oxide, particularly in the form of Copper Scandium Oxide (CuScO₂), has garnered significant attention within materials science due to its notable transparent conducting properties. This compound belongs to the delafossite (B1172669) mineral group, which possesses a general chemical formula of ABO₂. wikipedia.org Delafossite structures are characterized by their unique layered arrangement, which gives rise to a combination of high optical transparency and electrical conductivity, properties that are often mutually exclusive in conventional materials. researchgate.net

Transparent conducting oxides (TCOs) are a critical component in a variety of optoelectronic devices, including solar cells and flat-panel displays. wikipedia.orgnih.gov While most commercially successful TCOs, such as indium tin oxide (ITO), are n-type conductors (meaning they conduct electricity via electrons), there is a substantial and growing demand for effective p-type TCOs (which conduct via "holes") to enable the fabrication of fully transparent electronic devices. researchgate.netnih.gov CuScO₂ is a promising p-type TCO. researchgate.net

Polycrystalline CuScO₂ thin films exhibit a wide optical bandgap, which is a key factor in their transparency. researchgate.net For instance, sputtered thin films of CuScO₂ have been reported to have a large optical bandgap of 3.3 eV, contributing to their high transparency in the visible spectrum. researchgate.net The electrical conductivity of these films can be significantly influenced by preparation methods and post-deposition treatments. For example, undoped CuScO₂ films can be insulating, but their conductivity can be substantially increased. researchgate.net One study reported achieving a room temperature conductivity of 30 S/cm for CuScO₂₊ₓ films. researchgate.net

The properties of CuScO₂ can be further tailored through doping. By substituting a small fraction of the scandium (Sc) ions with other elements, researchers can modify the material's conductive characteristics. For example, doping CuScO₂ with tin (Sn) has been shown to enhance its p-type conductivity. A high conductivity of 17.86 S/cm was achieved for Sn-doped CuScO₂ (specifically, CuSc₀.₉₄Sn₀.₀₆O₂) at room temperature, a value approximately 19 times greater than that of the undoped film. rsc.org Importantly, these doped films retain high transparency, greater than 70% in the near-infrared and over 90% in the mid-infrared regions. rsc.org

The synthesis method plays a crucial role in determining the final properties of the thin films. Various techniques have been employed to fabricate CuScO₂ thin films, including:

Sputtering: This physical vapor deposition technique has been used to create thin films of CuScO₂₊ₓ. researchgate.net

Polymer-Assisted Deposition (PAD): This chemical solution method has been successfully used to produce high-quality, Sn-doped CuScO₂ thin films. rsc.org

Solid-State Reaction: This high-temperature method is typically used to produce bulk samples of the material for foundational studies. northwestern.edu

The combination of p-type conductivity and high transparency makes CuScO₂ a strong candidate for applications in transparent electronics. For instance, p-CuScO₂:Sn/n-ZnO heterojunction diodes have been successfully fabricated, demonstrating the potential of this material in creating transparent p-n junctions, a fundamental building block for a wide range of electronic devices. rsc.org

PropertyValueCompoundNotes
Crystal StructureRhombohedral (Delafossite)CuScO₂JCPDS#79-0599 aip.org
Optical Bandgap3.3 eVCuScO₂Indicates high optical transparency researchgate.net
Conductivity (undoped)Insulating to 30 S/cmCuScO₂₊ₓHighly dependent on synthesis and oxygen content researchgate.net
Conductivity (Sn-doped)17.86 S/cmCuSc₀.₉₄Sn₀.₀₆O₂Significantly enhanced compared to undoped films rsc.org
Transparency (Sn-doped)>70% (Near-IR), >90% (Mid-IR)CuSc₀.₉₄Sn₀.₀₆O₂Retains high transparency after doping rsc.org
Conduction Typep-typeCuScO₂A key property for transparent electronics researchgate.net

Future Research Directions and Potential Applications in Advanced Materials Engineering.

The unique properties of copper-scandium compounds, particularly the delafossite oxide CuScO₂, position them as materials of significant interest for future research and development in advanced materials engineering. The ongoing pursuit of next-generation electronics, energy systems, and optical devices provides a fertile ground for exploring the full potential of these materials.

Future Research Directions:

Enhancing P-Type Conductivity: A primary challenge for p-type TCOs, including CuScO₂, is achieving conductivity and mobility levels comparable to their n-type counterparts. Future research will likely focus on novel doping strategies, exploring a wider range of dopant elements beyond tin and magnesium to optimize hole concentration and mobility. northwestern.edu Advanced synthesis techniques that allow for precise control over stoichiometry, defects, and crystal quality will be critical. researchgate.netnorthwestern.edu

Bandgap Engineering: The ability to tune the optical bandgap of CuScO₂ could open up new applications. Research into forming solid solutions, for example by alloying with other delafossite oxides like CuAlO₂ or CuGaO₂, could provide a pathway to engineer the bandgap for specific optical or electronic requirements.

Novel Synthesis Methods: While methods like sputtering and polymer-assisted deposition have proven effective, exploring other thin-film deposition techniques could lead to improved film quality and cost-effectiveness. researchgate.netrsc.org Techniques such as atomic layer deposition (ALD) could offer superior control over film thickness and uniformity, which is crucial for high-performance electronic devices.

Exploration of Other Copper-Scandium Phases: While CuScO₂ is the most studied compound, research into other potential binary or ternary phases in the copper-scandium system could uncover new materials with interesting electronic, magnetic, or catalytic properties.

Computational Materials Science: First-principles calculations and other computational modeling techniques will play a vital role in predicting the effects of different dopants, understanding defect chemistry, and guiding the experimental synthesis of new copper-scandium materials with targeted properties. northwestern.edu

Potential Applications in Advanced Materials Engineering:

Transparent Electronics: The most promising application area for CuScO₂ is in transparent or "invisible" electronics. As a p-type TCO, it is an essential component for fabricating complementary metal-oxide-semiconductor (CMOS) logic circuits that are entirely transparent, paving the way for devices like transparent displays, smart windows, and integrated electronics in glass. nih.gov The fabrication of p-CuScO₂/n-ZnO heterojunctions is a significant step in this direction. rsc.org

Solar Energy Conversion: In photovoltaics, p-type TCOs can serve as transparent hole-transport layers in various solar cell architectures, including thin-film and next-generation devices like perovskite solar cells. wikipedia.org The high transparency of materials like Sn-doped CuScO₂ in the infrared region is particularly advantageous. rsc.org

Optoelectronic Devices: The combination of transparency and p-type conductivity makes copper-scandium oxides suitable for use as transparent electrodes in light-emitting diodes (LEDs) and as active components in UV photodetectors.

Gas Sensing: The electrical properties of metal oxides can be sensitive to the surrounding atmosphere. The chemiresistive effect observed in p-type delafossite microsheets suggests potential applications in gas sensors, for example, for detecting gaseous alcohols. aip.org

The continued exploration of copper-scandium compounds is set to contribute significantly to the field of advanced materials. Overcoming the existing challenges in enhancing their electrical properties while maintaining transparency will be key to unlocking their full potential in a new generation of high-performance technologies.

Q & A

Q. How can in situ TEM elucidate dynamic phase evolution in Cu-Sc composites during thermal cycling?

  • Methodological Answer : Use MEMS-based heating holders to apply controlled thermal cycles (25–600°C) during TEM imaging. Capture real-time phase transformations (e.g., precipitate dissolution) at 10-frame/sec resolution. Correlate with DSC data to validate transformation enthalpies. Employ machine learning (e.g., U-Net) for automated particle tracking .

Theoretical and Computational Challenges

Q. What multiscale modeling frameworks integrate Cu-Sc defect dynamics across atomic and mesoscopic scales?

  • Methodological Answer : Combine DFT for atomic-scale defect energetics with kinetic Monte Carlo (kMC) for diffusion kinetics. Use phase-field modeling to simulate mesoscale precipitate growth. Validate with TEM-based energy-filtered imaging and atom probe tomography (APT) for 3D compositional mapping .

Q. How do magnetic interactions in Cu-Sc systems challenge existing Hubbard model parameterizations?

  • Methodological Answer : Measure magnetic susceptibility (SQUID magnetometry) to detect weak ferromagnetism. Refine Hubbard U parameters using constrained random phase approximation (cRPA). Compare with neutron diffraction data to resolve spin configurations. Open-source codes (e.g., VASP, Quantum ESPRESSO) enable community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.